molecular formula C14H13O3P B155237 Diphenylphosphinylacetic acid CAS No. 1831-63-6

Diphenylphosphinylacetic acid

Cat. No. B155237
CAS RN: 1831-63-6
M. Wt: 260.22 g/mol
InChI Key: DDTNHSJIKJRPTF-UHFFFAOYSA-N
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Description

Diphenylphosphinylacetic acid is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a diphenylphosphinyl group attached to an acetic acid moiety. This compound serves as a versatile ligand in coordination chemistry and is involved in various chemical reactions due to its phosphorus atom that can act as a soft Lewis base .

Synthesis Analysis

The synthesis of derivatives of diphenylphosphinylacetic acid can be achieved through different synthetic routes. For instance, the preparation of (diphenylphosphinyl)-methylphenylphosphinic acids is accomplished by hydrolysis of the Michaelis-Arbuzov reaction products of chloromethyl-phosphine oxides and diethyl phenylphosphonite . Another example is the synthesis of alpha-aminophosphonic acid derivatives, where a key step involves the diastereoselective hydrophosphonylation of N-diphenylphosphinyl imines .

Molecular Structure Analysis

The molecular structure of diphenylphosphinylacetic acid and its derivatives is crucial for understanding their reactivity and interaction with metals. For example, the crystal structure of [AuCl(Ph2PCH2CO2H)] reveals a linear Cl-Au-P arrangement with hydrogen-bonded dimers in the lattice array, which is significant for the compound's reactivity . Similarly, the structure of trans-[PdCl2(Ph2PCH2CO2H)2] shows hydrogen bonding between carboxylic acid groups to form chains, which is important for the compound's coordination properties .

Chemical Reactions Analysis

Diphenylphosphinylacetic acid and its derivatives participate in a variety of chemical reactions. For instance, diphenylphosphanylacetylene undergoes a series of frustrated Lewis pair (FLP) addition reactions with tris(pentafluorophenyl)borane to form products with unique structures . Additionally, 1-(diphenylphosphoryl)alka-1,2-dienes react with Brønsted (super)acids to yield 1-phenyl-1,4-dihydrophosphinoline 1-oxides, showcasing the compound's reactivity under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylphosphinylacetic acid derivatives are influenced by their molecular structure. The metal chelates formed with zinc and chromium using diphenylphosphinylacetic acid derivatives as ligands are more thermally stable than their acetylacetonate counterparts, and their infrared and 'H NMR spectra provide insight into their bonding and electronic properties . The reactivity of a diphosphine with persistent phosphinyl radical character in solution has been studied, revealing its reactivity with elements such as O2, S8, Se, Te, and P4, which is indicative of its chemical versatility .

Scientific Research Applications

  • Synthesis and Characterisation in Inorganic Chemistry : Diphenylphosphinylacetic acid has been utilized in the synthesis and characterization of new molybdenum-oxo complexes. This includes its reaction with "MoO2Cl2" to form complexes analyzed via NMR and X-ray crystallography, demonstrating its potential in inorganic chemistry research (Buchweitz et al., 2010).

  • Functionalization of Polymers : The compound has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], indicating its applicability in polymer chemistry. These polymers are being considered for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).

  • Application in Lanthanide Recovery : Research has explored its use in recovering lanthanides from nitric acid solutions using a polymeric sorbent impregnated with diphenylphosphinylacetic acid. This demonstrates its utility in the field of materials science and recycling (Turanov et al., 2004).

  • Innovative Reagent in Organic Synthesis : It has been utilized in the Mitsunobu Reaction as a bifunctional reagent, serving as both a reductant and a pronucleophile. This highlights its role in facilitating organic synthesis processes (Muramoto et al., 2013).

  • In Electrosynthesis and Energy Storage : The compound has been investigated in the electrosynthesis of organic electrodes for rechargeable lithium batteries, showcasing its potential in energy storage applications (Wang et al., 2021).

  • Catalysis and Coordination Chemistry : Diphenylphosphinylacetic acid has been applied in the synthesis of heteromultimetallic dimolybdenum(ii) complexes, indicating its significance in catalysis and coordination chemistry (Knöfel et al., 2020).

Safety And Hazards

According to the safety data sheet, Diphenylphosphinylacetic acid is classified as Acute toxicity, Oral (Category 4), Eye irritation (Category 2A), and Long-term (chronic) aquatic hazard (Category 3) . It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-diphenylphosphorylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTNHSJIKJRPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171383
Record name Diphenylphosphinylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylphosphinylacetic acid

CAS RN

1831-63-6
Record name Diphenylphosphinylacetic acid
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Record name 1831-63-6
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Record name Diphenylphosphinylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 0.15 l four-neck flask provided with a thermometer, stirrer, gas-supply pipe and a cooler there are charged 33.07 g (0.15 mole) of diphenylchlorophosphine and 18.37 g (0.15 mole) of ethyl ester of chloroacetic acid. The flask contents are purged with nitrogen and cooled to the temperature of -5° C. Thereafter, a mixture of ethylene oxide and nitrogen in the ratio of 1:1 is bubbled into the solution at a temperature of the reaction mixture of from -5° to +5° C. After addition of 6.6 g (0.15 mole) of ethylene oxide and completion of the reaction, the temperature is slowly elevated to 140° C. simultaneously distilling-off dichloroethane. In doing so, ethyl ester of diphenylphosphinylacetic acid is formed.
Quantity
33.07 g
Type
reactant
Reaction Step One
Quantity
18.37 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Buchweitz, RL Luck, S Sreehari, A Beganskiene… - Inorganica Chimica …, 2010 - Elsevier
Reaction of the ligands diphenylphosphinylacetic acid Ph 2 P(O)CH 2 COOH (1) and 2-(tert-butylthio)phenyldiphenylphosphine oxide Ph 2 P(O)C 6 H 4 t BuS (2) with “MoO 2 Cl 2 ”, …
Number of citations: 4 www.sciencedirect.com
AN Turanov, VK Karandashev… - Zhurnal Neorganicheskoj …, 2004 - inis.iaea.org
… of rare earth elements (R= La-Nd, Sm-Lu) between aqueous HNO 3 and a macroporous styrene-divinylbenzene copolymer impregnated with diphenylphosphinylacetic acid is studied …
Number of citations: 1 inis.iaea.org
DA Edwards, MF Mahon, TJ Paget - Journal of chemical crystallography, 1996 - Springer
Diphenylphosphinylacetic acid crystallizes in the monoclinic space groupP2 l /n with unit cell dimensionsa=5.6875(7),b=17.049(4),c=13.471(2) Å, β=93.36(1) and Z=4. The molecular …
Number of citations: 4 link.springer.com
OI Artyushin, KV Tcarkova, NA Bondarenko - Russian Journal of General …, 2022 - Springer
… 2 N(R)CH 2 P(O)Ph 2 (R = Et, i-Pr, Bu, Oct) were synthesized by the reaction of phosphorylated amines Ph 2 P(O)CH 2 NHR (R = Et, i-Pr, Bu, Oct) with diphenylphosphinylacetic acid in …
Number of citations: 0 link.springer.com
VV Zelentsov, IG Martynova - Russian Journal of Coordination Chemistry, 2003 - Springer
Dithiocyanates of bis(hydrazidediphenylphosphinylacetic acid) M(II), where M is Mn, Fe, Co, Ni, Cu, and Zn were synthesized. Their magnetic properties were studied. All compounds …
Number of citations: 4 link.springer.com
I Semina, E Schilovskaya, R Tarasova… - … , Sulfur, and Silicon …, 1999 - Taylor & Francis
… The activity of diethylphoshinylacetic hydrazide and diphenylphosphinylacetic acid separatly is less marked. The combination of diethylphoshinylacetic acid with hydrazide group is …
Number of citations: 9 www.tandfonline.com
MB Gazizov, RA Khairullin, NG Aksenov… - Heteroatom …, 2015 - Wiley Online Library
… at different positions, perhydro-1,3-diazol and oxazol with the diisopropoxythiophosphorylthio group in a side chain, and hydrazone of this aldehyde and diphenylphosphinylacetic acid …
Number of citations: 4 onlinelibrary.wiley.com
AV Val'dman, MM Kozlovskaya, IV Zaikonnikova… - Bulletin of Experimental …, 1980 - Springer
… Hydiphen is a new original Soviet tranquilizer (diphenylphosphinylacetic acid hydrazide), approved by the Pharmacological Committee of the Ministry of Health of the USSR for use in …
Number of citations: 3 link.springer.com
ON Il'inskaia, OB Ivanchenko, GG Trubnikova… - Genetika, 1998 - europepmc.org
… Genotoxic action of four possible metabolites of the new tranquilizer phosphabenzide (acetylphosphabenzide, diphenylphosphinylacetic acid, phosphabenzide hydrazone with pyruvic …
Number of citations: 1 europepmc.org
AN Turanov, VK Karandashev… - Russian journal of …, 2004 - elibrary.ru
Recovery of lanthanides from nitric acid solutions using a polymeric sorbent impregnated with diphenylphosphinylacetic acid … RECOVERY OF LANTHANIDES FROM NITRIC ACID …
Number of citations: 3 elibrary.ru

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